![molecular formula C10H9Cl3N2S B6142377 3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride CAS No. 1049726-14-8](/img/structure/B6142377.png)
3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,4-Dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride (DCMTH), is an organic compound belonging to the class of thiazol-imine derivatives. It is a colorless solid that can be found in its pure form or as a hydrochloride salt. It is a synthetic compound, synthesized in a laboratory, and is used in a variety of scientific research applications.
作用機序
The mechanism of action of 3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is not fully understood, however it is believed to act by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. By inhibiting this enzyme, this compound can increase the level of acetylcholine in the body, thus affecting the transmission of signals between nerve cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to affect the structure and function of proteins, as well as to affect the interactions between proteins and drugs. It has also been found to affect the release of hormones, such as adrenaline and noradrenaline.
実験室実験の利点と制限
The main advantage of using 3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride in laboratory experiments is its ability to inhibit the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. By inhibiting this enzyme, this compound can increase the level of acetylcholine in the body, thus affecting the transmission of signals between nerve cells. However, there are some limitations associated with using this compound in laboratory experiments. For example, it can be difficult to obtain pure this compound, as it is often found as a hydrochloride salt. Additionally, it can be difficult to control the concentration of this compound in laboratory experiments, as it is a highly potent compound.
将来の方向性
In terms of future directions, there are a number of potential applications for 3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride. For example, it could be used in the development of new drugs or therapies for neurological disorders, such as Alzheimer’s disease or Parkinson’s disease. Additionally, it could be used to study the interactions between proteins and drugs, as well as to study the structure and function of proteins. Finally, it could be used to study the effects of environmental toxins on the body, as well as to study the effects of different drugs on the body.
合成法
3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is synthesized through a multi-step synthesis process. The first step involves the reaction of 2,4-dichloroaniline and 2-chloroacetaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 2,4-dichlorophenylmethylthiazol-2-imine, which is then reacted with hydrochloric acid to yield this compound hydrochloride.
科学的研究の応用
3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is used in a variety of scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and the study of drug-receptor interactions. It has been found to effectively inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been used to study the interactions between proteins and drugs, as well as to study the structure and function of proteins.
特性
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S.ClH/c11-8-2-1-7(9(12)5-8)6-14-3-4-15-10(14)13;/h1-5,13H,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDDHPAFOGGCJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=CSC2=N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



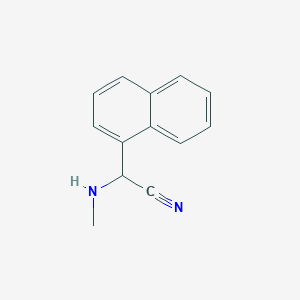
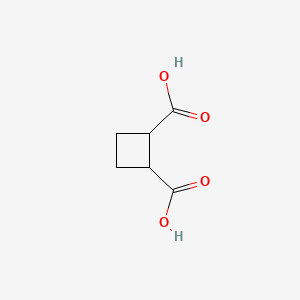
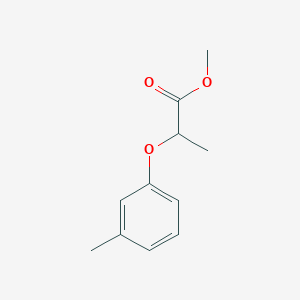


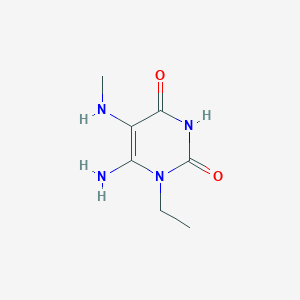
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142353.png)


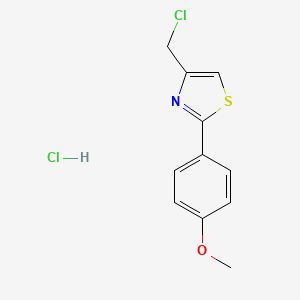
methanamine](/img/structure/B6142383.png)
![{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine](/img/structure/B6142399.png)